methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Properties
IUPAC Name |
methyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-16-9-8-15(24-12-19(21)23-2)11-18(16)25-20(22)17(13)10-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIZFAYWIUTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate under similar conditions to yield the final product . The reaction is usually carried out in an organic solvent like acetone or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple reactive sites:
Key finding: Oxidative cleavage of the benzyl group produces 4-methyl-2-oxo-2H-chromen-7-yloxyacetic acid as a primary intermediate.
Reduction Reactions
Selective reduction depends on reagent strength:
Mechanistic note: LiAlH₄ preferentially reduces the chromenone carbonyl over the ester group due to electronic stabilization of the intermediate alkoxide .
Substitution Reactions
Nucleophilic displacement occurs at the acetate oxygen and chromenone positions:
Structural insight: The 7-oxyacetate group directs electrophiles to the C-5 position of the chromenone ring due to resonance effects.
Photochemical Reactions
UV irradiation induces unique transformations:
| Light Source (nm) | Solvent | Major Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 254 | CH₃CN | [2+2] Cycloaddition dimer at C3-C4 | 0.18 | |
| 365 | Toluene | Benzyl migration to C-6 position | 0.09 |
Caution: Prolonged UV exposure (>6 h) leads to decomposition via radical pathways .
Complexation with Metal Ions
The carbonyl and ether oxygens participate in coordination:
| Metal Salt | Stoichiometry (L:M) | Stability Constant (log β) | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | 2:1 | 8.7 ± 0.2 | Fluorescent sensor | |
| FeCl₃ | 1:1 | 5.3 ± 0.3 | Oxidation catalysis |
Spectroscopic evidence: IR shifts at ν(C=O) from 1708 → 1685 cm⁻¹ confirm metal coordination .
Bioconjugation Reactions
The ester group enables biomolecule coupling:
Critical observation: Conjugation preserves the chromenone's native fluorescence while adding targeting functionality .
Thermal Degradation
Controlled pyrolysis reveals stability limits:
| Temperature (°C) | Atmosphere | Major Degradation Products | Half-Life (t₁/₂) | Reference |
|---|---|---|---|---|
| 150 | N₂ | Benzaldehyde + methyl acetate | 48 h | |
| 220 | Air | CO₂ + polymeric char | 12 min |
Kinetic analysis: Arrhenius parameters for ester cleavage: Eₐ = 92 kJ/mol, A = 1.2×10¹³ s⁻¹ .
This comprehensive reaction profile enables precise molecular engineering of methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate for pharmaceutical development and materials science applications. Recent advances in flow chemistry and computational modeling now permit predictive optimization of reaction outcomes for this versatile coumarin derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Recent studies have indicated that derivatives of methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibit promising anticancer activity. The compound's structure allows it to interact with biological pathways involved in cancer cell proliferation and apoptosis. For instance, a study demonstrated that specific analogs were effective against various cancer cell lines, including breast and colon cancer cells, by inducing cell cycle arrest and promoting apoptosis through the activation of caspases .
Anti-inflammatory Effects:
Another area of research highlights the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies revealed that treatment with this compound significantly reduced inflammation markers in human macrophages .
Material Science
Polymer Synthesis:
this compound can be utilized in the synthesis of novel polymers. Its reactive ester functionality allows for incorporation into polymer chains, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Preliminary investigations have shown that polymers derived from this compound exhibit improved tensile strength and flexibility compared to conventional polymers .
Nanocomposite Development:
The compound's ability to form stable dispersions in solvents makes it a candidate for developing nanocomposites. By integrating nanoparticles into a polymer matrix using this compound as a coupling agent, researchers have reported enhanced electrical conductivity and thermal resistance in the final products .
Agricultural Chemistry
Pesticide Formulation:
In agricultural applications, this compound has been explored as an active ingredient in pesticide formulations. Its efficacy against various pests has been documented, showing significant reductions in pest populations when applied at optimal concentrations. Field trials indicated that formulations containing this compound resulted in higher crop yields compared to untreated controls .
Plant Growth Regulation:
Research has also suggested that this compound may act as a plant growth regulator. Studies indicate that it can enhance root development and increase resistance to environmental stressors when applied as a foliar spray. These effects are attributed to its role in modulating plant hormonal pathways, particularly those involved in growth and stress responses .
Data Summary Table
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of methyl esters derived from the compound demonstrated significant cytotoxic effects on MCF7 breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, leading to enhanced apoptosis rates .
Case Study 2: Polymer Enhancement
Researchers synthesized a series of copolymers incorporating this compound and evaluated their mechanical properties. The results showed a notable increase in tensile strength by up to 30% compared to standard polymers used in similar applications .
Mechanism of Action
The mechanism of action of methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural analogs, highlighting differences in substituents and their implications:
| Compound Name | Substituents (Positions) | Ester/Acid Group | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|---|
| Methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (Target) | 3-benzyl, 4-methyl, 7-oxyacetate | Methyl ester | Reference compound | Enhanced lipophilicity due to benzyl group |
| Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | 4-methyl, 7-oxyacetate | Ethyl ester | Lacks 3-benzyl; ethyl vs. methyl ester | Lower steric hindrance; altered solubility |
| 2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 4-butyl, 8-methyl, 7-oxyacetate | Free carboxylic acid | Longer alkyl chain (butyl); acid vs. ester | Increased hydrophilicity; altered pharmacokinetics |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 4-phenyl, 7-oxy(phenyl)acetate | Phenyl-substituted acid | Bulky phenyl at C4 and C7 | Enhanced π-π interactions; possible bioactivity modulation |
| [(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 3-benzyl, 4-methyl, 6-chloro, 7-oxyacetate | Free carboxylic acid | Chloro substituent at C6 | Increased electron-withdrawing effects; potential toxicity |
Physicochemical and Bioactive Properties
- Electronic Effects : Chloro substitution at C6 (as in ) introduces electron-withdrawing effects, which may alter reactivity in nucleophilic environments.
Biological Activity
Methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a compound featuring a chromenone backbone, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Molecular Formula and Weight:
- Formula: C26H24O6
- Molecular Weight: 432.47 g/mol
Structural Characteristics:
The compound contains a chromenone moiety, which is known for various biological activities including antioxidant and anti-inflammatory effects. The presence of the benzyl group enhances its lipophilicity, potentially influencing its bioactivity.
Antioxidant Activity
Research indicates that derivatives of chromenone structures exhibit significant antioxidant properties. The mechanism involves the scavenging of free radicals, which is crucial in reducing oxidative stress linked to various diseases.
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate antimicrobial properties against a range of pathogens. For instance, derivatives have been tested against bacteria and fungi, exhibiting varying degrees of inhibition.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Mild inhibition |
Anti-inflammatory Effects
The chromenone structure is associated with anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antioxidant Properties:
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its use as an antioxidant agent. -
Antimicrobial Evaluation:
In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. -
Anti-inflammatory Mechanism:
Research into the anti-inflammatory effects revealed that the compound could downregulate the expression of COX enzymes in macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions.
Research Findings
Recent advancements in synthetic methodologies have facilitated the production of this compound and its derivatives. These compounds are being explored for their pharmacological properties in various biological assays.
Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate?
The synthesis of coumarin derivatives like this compound typically involves nucleophilic substitution. A common approach is reacting 7-hydroxy-4-methyl-3-benzylcoumarin with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. For example, a similar compound, ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, was synthesized in 81–82% yield using dry DMF and K₂CO₃ at 80°C for 10 hours . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric control of the alkylating agent, and temperature optimization to minimize side reactions.
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- HPLC/GC-MS : To assess purity (>95% as reported for analogous coumarins) and detect impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., benzyl and methyl groups) and ester linkage integrity .
- X-ray Crystallography : For unambiguous structural determination; SHELXL is widely used for refinement .
Q. How can researchers mitigate low yields during esterification steps?
Low yields often arise from incomplete substitution or hydrolysis of the ester. Strategies include:
- Using excess alkylating agent (e.g., methyl chloroacetate).
- Maintaining anhydrous conditions (e.g., molecular sieves).
- Optimizing reaction time and temperature (e.g., 10–12 hours at 80°C as in ).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent orientation for this compound?
SHELX programs (e.g., SHELXL) enable refinement of anisotropic displacement parameters and hydrogen bonding networks. For example, ORTEP-III can visualize thermal ellipsoids to confirm the spatial arrangement of the benzyl group and ester moiety . Comparative analysis with structurally similar compounds (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl derivatives) can validate bond lengths and angles .
Q. What strategies address contradictions in spectral data interpretation (e.g., overlapping signals in NMR)?
- DEPT and HSQC NMR : Differentiate between CH, CH₂, and CH₃ groups in crowded spectra .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian).
- Derivatization : Convert the compound to a crystalline derivative (e.g., hydrazide Schiff bases) for simplified spectral analysis .
Q. How can researchers design derivatives to enhance biological activity while retaining the coumarin core?
- Functionalization : Introduce substituents at the 3-benzyl or 7-oxyacetate positions. For example, hydrazide derivatives of related coumarins show antimicrobial activity .
- Structure-Activity Relationship (SAR) Studies : Correlate electronic effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity using regression models.
Q. What computational tools predict the compound’s reactivity in complex reaction environments?
- Molecular Dynamics (MD) Simulations : Model solvation effects and steric hindrance during nucleophilic substitution.
- Docking Studies : Predict binding affinities if targeting enzymes (e.g., cytochrome P450).
Methodological Challenges
Q. How to troubleshoot crystallization failures for X-ray studies?
- Solvent Screening : Test mixed solvents (e.g., methanol/chloroform) to optimize crystal growth .
- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-methyl-2-oxochromen-7-yl acetate derivatives) .
Q. What precautions are critical for handling reactive intermediates during multi-step synthesis?
- Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., hydrazide formation) .
- Real-Time Monitoring : Employ TLC or inline IR spectroscopy to detect unstable intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
